Potassium cyclohexanebutyrate

Description

The exact mass of the compound Potassium cyclohexanebutyrate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Potassium cyclohexanebutyrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Potassium cyclohexanebutyrate including the price, delivery time, and more detailed information at info@benchchem.com.

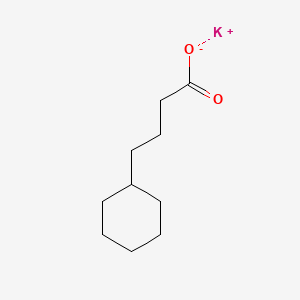

Structure

3D Structure of Parent

Properties

IUPAC Name |

potassium;4-cyclohexylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O2.K/c11-10(12)8-4-7-9-5-2-1-3-6-9;/h9H,1-8H2,(H,11,12);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBYNWSSEILNGLN-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CCCC(=O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17KO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

4441-63-8 (Parent) | |

| Record name | Cyclohexanebutanoic acid, potassium salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062638033 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2069604 | |

| Record name | Cyclohexanebutanoic acid, potassium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2069604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62638-03-3 | |

| Record name | Cyclohexanebutanoic acid, potassium salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062638033 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexanebutanoic acid, potassium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclohexanebutanoic acid, potassium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2069604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium cyclohexanebutyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.860 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Potassium cyclohexanebutyrate chemical properties

An In-depth Technical Guide to the Chemical Properties of Potassium Cyclohexanebutyrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of potassium cyclohexanebutyrate (also known as potassium 4-cyclohexylbutanoate). While specific applications in drug development are not extensively documented in public literature, this guide synthesizes foundational chemical data to support its potential use as a specialty chemical, building block, or excipient in pharmaceutical research. The information presented is grounded in the established chemistry of carboxylic acids and their alkali metal salts, providing both theoretical and practical insights for laboratory professionals. This document offers detailed experimental protocols, predicted and comparative spectroscopic data, and analytical methodologies to facilitate further research and application development.

Introduction and Chemical Identity

Potassium cyclohexanebutyrate is the potassium salt of cyclohexanebutyric acid. As a salt of a weak acid and a strong base, it is expected to be a water-soluble, crystalline solid at standard conditions. The structure combines a nonpolar, bulky cyclohexyl group with an ionic carboxylate, giving it amphiphilic characteristics. This guide will detail its fundamental chemical and physical properties.

Nomenclature and Structure

| Identifier | Value | Source |

| IUPAC Name | potassium;4-cyclohexylbutanoate | [1] |

| Synonyms | Cyclohexanebutyric acid potassium salt, Potassium 4-cyclohexylbutyrate | [2][3] |

| CAS Number | 62638-03-3 | [2] |

| Molecular Formula | C₁₀H₁₇KO₂ | [2] |

| Molecular Weight | 208.34 g/mol | [2] |

| Chemical Structure |  |

Synthesis and Purification

The synthesis of potassium cyclohexanebutyrate is a straightforward acid-base neutralization reaction. The process involves the deprotonation of cyclohexanebutyric acid by a potassium base. The general reaction is highly efficient and yields the salt and water as the sole byproduct.

Reaction Principle

The hydroxyl proton of the carboxylic acid is acidic and readily reacts with a strong base like potassium hydroxide (KOH). The resulting carboxylate anion forms an ionic bond with the potassium cation.[4]

Reaction: C₆H₁₁(CH₂)₃COOH + KOH → C₆H₁₁(CH₂)₃COOK + H₂O

Detailed Experimental Protocol: Synthesis

This protocol describes a standard laboratory-scale synthesis from cyclohexanebutyric acid.

Materials:

-

Cyclohexanebutyric acid (C₁₀H₁₈O₂, MW: 170.25 g/mol )

-

Potassium hydroxide (KOH, MW: 56.11 g/mol )

-

Ethanol, 95% or absolute

-

Deionized water

-

pH indicator paper or pH meter

Procedure:

-

Dissolution: In a round-bottom flask, dissolve 10.0 g (58.7 mmol) of cyclohexanebutyric acid in 100 mL of ethanol. Stir at room temperature until all the solid has dissolved.

-

Base Preparation: In a separate beaker, prepare a 1.0 M solution of KOH by dissolving approximately 3.3 g (58.8 mmol, 1.0 eq) of KOH pellets in 59 mL of deionized water. Caution: This is an exothermic process. Allow the solution to cool to room temperature.

-

Titration/Neutralization: Slowly add the 1.0 M KOH solution dropwise to the stirring ethanolic solution of the acid at room temperature. Monitor the pH of the reaction mixture. Continue adding the base until the pH is neutral to slightly basic (pH 7-8).[5]

-

Solvent Removal: Remove the ethanol and water under reduced pressure using a rotary evaporator. The bath temperature should be kept moderate (40-50 °C) to avoid decomposition.

-

Isolation: The resulting solid is crude potassium cyclohexanebutyrate. Dry the solid under vacuum to remove residual solvent.

Workflow for Synthesis

Caption: Workflow for the synthesis and purification of potassium cyclohexanebutyrate.

Detailed Experimental Protocol: Purification by Recrystallization

Recrystallization is an effective method for purifying the crude salt, especially for removing any unreacted starting material or excess base.[6]

Materials:

-

Crude potassium cyclohexanebutyrate

-

Ethanol, absolute

-

Acetone (as an anti-solvent)

Procedure:

-

Dissolution: Dissolve the crude salt in a minimum amount of hot absolute ethanol. Heat the solvent near its boiling point and add it portion-wise to the salt until it just dissolves.

-

Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

-

Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.

-

Complete Precipitation: Once crystallization has begun, cool the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.

-

Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[6]

-

Washing: Wash the crystals with a small amount of cold acetone to remove any residual soluble impurities.[5]

-

Drying: Dry the crystals under vacuum to obtain pure potassium cyclohexanebutyrate.

Physical and Chemical Properties

The physical properties of potassium cyclohexanebutyrate are dictated by its ionic nature and the bulky hydrocarbon tail. While specific experimental data for the salt is limited, properties can be reliably predicted based on its parent acid and analogous potassium carboxylates.

Physical Properties

| Property | Value | Notes / Source |

| Appearance | Off-white, odorless, crystalline powder/solid | [1] |

| Melting Point | N/A (Not experimentally determined) | [1] |

| > 300 °C (Estimated) | Based on analogous salts like potassium butyrate (m.p. 352.9 °C).[7] | |

| Boiling Point | Decomposes before boiling | Typical for ionic salts. The boiling point of the parent acid is ~283 °C.[1] |

| Solubility in Water | Highly soluble | As a potassium salt of a carboxylic acid, it is ionic and readily dissolves in water.[8] |

| ~290 g/100 mL at 25-30 °C (Estimated) | Estimated based on the high solubility of potassium butyrate (296.8 g/100 mL at 31.25 °C).[7] | |

| Solubility in Organic Solvents | Insoluble in nonpolar solvents (e.g., hexane). Sparingly soluble in polar aprotic solvents (e.g., acetone). Soluble in polar protic solvents (e.g., methanol). | Based on general solubility of potassium carboxylates.[7] |

| Hygroscopicity | Hygroscopic | The material readily absorbs moisture from the air.[1] |

Properties of the Parent Carboxylic Acid

Understanding the parent acid is crucial for predicting the behavior of the salt.

| Property | Cyclohexanebutyric Acid | Source |

| CAS Number | 4441-63-8 | [2] |

| Molecular Weight | 170.25 g/mol | [2] |

| Melting Point | 30-32 °C | [2] |

| pKa | ~4.84 (Predicted) | [9] |

Spectroscopic Analysis

Infrared (IR) Spectroscopy

The conversion of the carboxylic acid to the carboxylate salt results in distinct changes in the IR spectrum.

-

Disappearance of the O-H Stretch: The very broad absorption band from 2500-3300 cm⁻¹ characteristic of the carboxylic acid's O-H group will be absent in the spectrum of the salt.[10]

-

Appearance of Carboxylate Stretches: The sharp, strong carbonyl (C=O) stretch of the acid (typically ~1700-1720 cm⁻¹) is replaced by two new, strong bands for the carboxylate anion (COO⁻):[11]

-

Asymmetric Stretch (ν_as): Expected in the range of 1540-1650 cm⁻¹.

-

Symmetric Stretch (ν_s): Expected in the range of 1360-1450 cm⁻¹.

-

-

C-H Stretches: The C-H stretching vibrations of the cyclohexane and alkyl chain will remain, appearing just below 3000 cm⁻¹.

Comparative IR Data:

| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) |

| Carboxylic Acid (-COOH) | O-H stretch | 2500-3300 (very broad) |

| C=O stretch | 1700-1720 | |

| Carboxylate Salt (-COO⁻K⁺) | Asymmetric COO⁻ stretch | 1540-1650 |

| Symmetric COO⁻ stretch | 1360-1450 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

The most significant change from the acid to the salt is the disappearance of the acidic proton.

-

Carboxylic Acid Proton (-COOH): The highly deshielded proton of the carboxylic acid, which typically appears as a broad singlet between 10-12 ppm, will be absent in the spectrum of the salt.[12]

-

Alpha-Protons (-CH₂COO⁻): The protons on the carbon alpha to the carboxylate group (at the C2 position of the butyrate chain) are expected to shift slightly upfield (to a lower ppm value) compared to the parent acid, due to the removal of the deshielding effect of the acidic proton and the increased electron density of the carboxylate group.

-

Other Protons: The signals corresponding to the protons on the rest of the alkyl chain and the cyclohexane ring will remain in the 0.8-2.0 ppm range, with minimal changes in their chemical shifts.

The carbon signals will also show predictable shifts upon salt formation.

-

Carbonyl Carbon (-COO⁻): The carbonyl carbon signal, typically found around 180 ppm for a saturated carboxylic acid, is expected to shift slightly upfield (to a lower ppm value, ~170-175 ppm) in the carboxylate salt.[13][14]

-

Alpha-Carbon (-CH₂COO⁻): The carbon alpha to the carboxylate group may also experience a slight shift.

-

Other Carbons: The remaining carbon signals of the alkyl chain and cyclohexane ring are expected to show minimal changes.

Chemical Reactivity

Potassium cyclohexanebutyrate exhibits reactivity typical of a carboxylate salt.

-

Protonation: Reaction with a strong acid (e.g., HCl) will protonate the carboxylate to regenerate the parent cyclohexanebutyric acid, which is sparingly soluble in water and will precipitate from a concentrated aqueous solution.

-

Nucleophilic Substitution: The carboxylate anion is a good nucleophile and can react with alkyl halides (e.g., ethyl iodide) to form esters (e.g., ethyl cyclohexanebutyrate). This is a standard Sₙ2 reaction.

-

Solubility and pH: The salt of a weak acid and strong base, its aqueous solutions will be slightly basic due to the hydrolysis of the carboxylate ion: C₁₀H₁₇O₂⁻ + H₂O ⇌ C₁₀H₁₇O₂H + OH⁻

Analytical Methods

Quantitative analysis of potassium cyclohexanebutyrate can be achieved through several well-established methods.

Titrimetric Analysis

A straightforward and common method for determining the purity of a carboxylate salt is non-aqueous acid-base titration.[15]

Principle: The carboxylate salt acts as a weak base in a non-aqueous solvent (like glacial acetic acid) and can be titrated with a strong acid, such as perchloric acid.[16]

Detailed Experimental Protocol: Non-Aqueous Titration

-

Sample Preparation: Accurately weigh approximately 200-300 mg of potassium cyclohexanebutyrate and dissolve it in 50 mL of glacial acetic acid. Gentle warming may be required to facilitate dissolution.

-

Indicator: Add 2-3 drops of a suitable indicator, such as crystal violet (0.5% in glacial acetic acid). The initial color of the solution will be violet (basic).[16]

-

Titration: Titrate the sample solution with standardized 0.1 N perchloric acid in acetic acid.

-

Endpoint: The endpoint is reached when the color of the solution changes from violet to blue-green (acidic).

-

Calculation: The purity of the salt can be calculated based on the volume of titrant used, its concentration, and the initial mass of the sample.

Chromatographic Analysis (HPLC)

High-Performance Liquid Chromatography (HPLC) can be used to quantify the cyclohexanebutyrate anion.[17][18]

Principle: Reversed-phase HPLC is suitable for separating and quantifying aliphatic carboxylic acids. Detection is typically done with a UV detector at a low wavelength (~210 nm) or with a mass spectrometer (LC-MS).[19][20]

Illustrative HPLC Method:

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: An isocratic or gradient mixture of an acidic aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol).

-

Detection: UV at 210 nm or ESI-MS in negative ion mode.

-

Quantification: An external standard curve is prepared using known concentrations of a potassium cyclohexanebutyrate standard.

Workflow for Analytical Quantification

Caption: Common analytical workflows for the quantification of potassium cyclohexanebutyrate.

Potential Applications in Drug Development

While no specific pharmaceutical applications for potassium cyclohexanebutyrate are documented in peer-reviewed literature, its chemical structure suggests several potential roles in drug development, primarily as a formulation excipient or a synthetic intermediate.

-

Solubility Enhancement: Converting a poorly water-soluble acidic drug into a potassium salt is a common strategy to increase its aqueous solubility and dissolution rate, which can improve bioavailability for oral dosage forms. The cyclohexanebutyrate anion would be the counter-ion in such a formulation.

-

Lipophilic Moiety in Drug Design: The cyclohexane group is a non-polar, rigid scaffold. In medicinal chemistry, such groups are often incorporated into drug candidates to enhance binding to hydrophobic pockets in target proteins or to improve metabolic stability.[4][21] Cyclohexanebutyric acid and its derivatives could serve as starting materials for the synthesis of new chemical entities where this lipophilic tail is a key pharmacophoric feature.

-

Excipient in Formulations: Potassium salts are often used in pharmaceutical formulations to adjust pH or as a source of potassium, an essential electrolyte.[14]

Safety and Handling

-

Hazards: Potassium cyclohexanebutyrate is harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.[1]

-

Precautions: Handle in a well-ventilated area. Avoid breathing dust. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Storage: Store in a tightly closed container in a cool, dry place. The material is hygroscopic and should be protected from moisture.[1]

Conclusion

Potassium cyclohexanebutyrate is a simple carboxylate salt with well-defined, predictable chemical properties based on its structure. Its synthesis and analysis can be achieved through standard, robust laboratory procedures. Although its direct application in pharmaceuticals is not yet established, its properties make it a compound of interest for formulation scientists seeking to create salt forms of acidic APIs or for medicinal chemists designing molecules with specific lipophilic characteristics. This guide provides the foundational technical information necessary for researchers to confidently handle, analyze, and explore the potential of this compound.

References

-

UCLA Web VOH (n.d.). IR: carboxylic acids. Retrieved from [Link]

-

Smith, B. C. (2018, May 1). The Carbonyl Group, Part V: Carboxylates—Coming Clean. Spectroscopy Online. Retrieved from [Link]

-

American Elements (n.d.). Potassium Cyclohexanebutyrate. Retrieved from [Link]

- Alén, R., & Niemelä, K. (2007). Quantitative determination of the main aliphatic carboxylic acids in wood kraft black liquors by high-performance liquid chromatography-mass spectrometry.

- van der Hage, E. R., et al. (2005). HPLC analysis of aliphatic and aromatic dicarboxylic acid cross-linkers hydrolyzed from carbohydrate polyesters for estimation of the molar degree of substitution.

-

Alén, R., & Niemelä, K. (2007). Quantitative determination of the main aliphatic carboxylic acids in wood kraft black liquors by high-performance liquid chromatography-mass spectrometry. PubMed. Retrieved from [Link]

-

Chemical-Suppliers.eu (n.d.). Potassium cyclohexane butyrate | CAS 62638-03-3. Retrieved from [Link]

- Shpigun, O. A., et al. (2021). Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. Molecules, 26(21), 6595.

- Reyes, G., et al. (2025). Journal of Chromatography B.

-

Frost, R. L., & Kristof, J. (2008). Infrared spectroscopic study of potassium and cesium acetate-intercalated kaolinites. ResearchGate. Retrieved from [Link]

-

Kiper, R. A. (n.d.). Properties of substance: potassium butyrate. Retrieved from [Link]

-

Wikipedia (n.d.). Solubility table. Retrieved from [Link]

- Metin, Z. (n.d.). Basic 1H- and 13C-NMR Spectroscopy.

- De Clercq, E. (2022).

-

Reddit (2015, October 1). Help dissolving potassium carboxylate salt in water. r/chemistry. Retrieved from [Link]

-

Saraswati Institute of Pharmaceutical Sciences (n.d.). Non Aqueous Acid-Base Titration. Retrieved from [Link]

-

BrainKart (2018, March 20). Non-Aqueous Titrations: Methodology. Retrieved from [Link]

-

Pharmacy Study Material (2016, December 1). Non-aqueous Titrations. Retrieved from [Link]

- Google Patents (n.d.). US9056848B2 - Process for preparing sodium salts or potassium salts of 4-hydroxy-2-oxo-2,5-dihydrofuran-3-carboxylate.

-

Brainly (2024, August 2). Why is the water solubility of a carboxylate salt greater than that of its parent carboxylic acid? Retrieved from [Link]

-

Scribd (n.d.). Non-Aqueous Titration Techniques | PDF. Retrieved from [Link]

-

MIT Digital Lab Techniques Manual (2010, February 4). Recrystallization [Video]. YouTube. Retrieved from [Link]

-

Basicmedical Key (2016, June 24). Titrimetric and chemical analysis methods. Retrieved from [Link]

-

SpectraBase (n.d.). Potassium acetate - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

- Hay, M. B., & Myneni, S. C. B. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(14), 3535-3549.

-

NIST (n.d.). potassium butyrate. NIST Chemistry WebBook. Retrieved from [Link]

- Taylor, R. J. K., & Unsworth, W. P. (2017). Pharmaceuticals that contain polycyclic hydrocarbon scaffolds. RSC Medicinal Chemistry, 8(10), 1047-1081.

- Google Patents (n.d.). US1338235A - Process for the recovery of potassium salts.

-

De Clercq, E. (2022). Cyclobutanes in Small-Molecule Drug Candidates. PubMed. Retrieved from [Link]

-

Oregon State University (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

-

ACS Publications (n.d.). Synthesis of Alkali Metal Carboxylates and Carboxylic Acids Using “Wet” and “Anhydrous” Alkali Metal Hydroxides. Chemical Reviews. Retrieved from [Link]

- Hassan, A. H. E., & Lee, Y. S. (2025). 1H-NMR and 13C-NMR dataset for some oxidative metabolites of CRA13 and their analogs.

-

Chemistry LibreTexts (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

Chemistry LibreTexts (2024, July 30). 13.12: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

-

Scribd (n.d.). Crystallization | PDF. Retrieved from [Link]

-

ResearchGate (n.d.). \Vidar\projects\an_lab\Lab manual\Potassium persulfate recrystallization.wpd. Retrieved from [Link]

-

Scribd (n.d.). Solvent Reclaiming by Crystallization of Potassium PDF | PDF | Filtration | Solubility. Retrieved from [Link]

-

Reddit (2025, March 30). Potassium Perchlorate Recrystallization. r/crystalgrowing. Retrieved from [Link]

Sources

- 1. americanelements.com [americanelements.com]

- 2. scbt.com [scbt.com]

- 3. parchem.com [parchem.com]

- 4. d-nb.info [d-nb.info]

- 5. echemi.com [echemi.com]

- 6. youtube.com [youtube.com]

- 7. potassium butyrate [chemister.ru]

- 8. NON AQUEOUS TITRATION.pptx [slideshare.net]

- 9. spectrabase.com [spectrabase.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. hamptonresearch.com [hamptonresearch.com]

- 16. brainkart.com [brainkart.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 20. dream.cnrs.fr [dream.cnrs.fr]

- 21. Cyclobutanes in Small-Molecule Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of Potassium 4-Cyclohexylbutyrate: An In-Depth Technical Guide

<-48>

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, scientifically-grounded guide to the synthesis of potassium 4-cyclohexylbutyrate. Designed for a technical audience, this guide emphasizes the rationale behind the synthetic strategy, detailed experimental procedures, and critical considerations for ensuring a successful and reproducible outcome.

Strategic Overview: A Two-Step Approach to the Target Molecule

The synthesis of potassium 4-cyclohexylbutyrate is efficiently achieved through a well-established two-step reaction sequence. This strategy leverages the power of organometallic chemistry to construct the carbon framework, followed by a classical acid-base reaction to yield the final salt.

The synthetic pathway is as follows:

-

Formation of 4-Cyclohexylbutanoic Acid: This key intermediate is synthesized via a Grignard reaction. 4-Cyclohexylbutyl bromide is reacted with magnesium metal to form the corresponding Grignard reagent. This potent nucleophile then attacks carbon dioxide (in the form of dry ice) to produce the magnesium salt of the carboxylic acid, which is subsequently protonated with a strong acid to yield 4-cyclohexylbutanoic acid.[1][2][3][4]

-

Neutralization to the Potassium Salt: The purified 4-cyclohexylbutanoic acid is then treated with a stoichiometric amount of a potassium base, typically potassium hydroxide, to afford the target molecule, potassium 4-cyclohexylbutyrate.[5][6]

This synthetic design is favored for its reliability, scalability, and the commercial availability of the starting materials.

Mechanistic Insights and Rationale

A deep understanding of the underlying reaction mechanisms is paramount for troubleshooting and optimizing the synthesis.

The Grignard Reaction: A Classic Carbon-Carbon Bond Formation

The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of new carbon-carbon bonds with high efficiency. The key steps are:

-

Formation of the Grignard Reagent: The reaction is initiated on the surface of the magnesium metal. The highly polar carbon-bromine bond in 4-cyclohexylbutyl bromide is cleaved, and the magnesium atom inserts itself, forming a new, highly polarized carbon-magnesium bond. This inverts the polarity of the carbon atom, transforming it from an electrophilic center to a potent nucleophile.

-

Nucleophilic Attack on Carbon Dioxide: The nucleophilic carbon of the Grignard reagent readily attacks the electrophilic carbon of carbon dioxide.[2][4] The two C=O double bonds of carbon dioxide are highly polarized, rendering the carbon atom susceptible to nucleophilic attack. This step forms a magnesium carboxylate salt.[7]

-

Protonation: The final step in the formation of the carboxylic acid is the addition of a strong aqueous acid, such as hydrochloric acid.[1] This protonates the carboxylate, yielding the free 4-cyclohexylbutanoic acid and converting the magnesium salts into water-soluble forms, which facilitates purification.

Neutralization: A Straightforward Acid-Base Reaction

The conversion of the carboxylic acid to its potassium salt is a simple acid-base neutralization.[6] The hydroxide ion from potassium hydroxide deprotonates the acidic proton of the carboxylic acid group, forming water and the potassium carboxylate salt. The reaction is typically quantitative and rapid.

Detailed Experimental Protocol

This section provides a step-by-step guide for the laboratory synthesis of potassium 4-cyclohexylbutyrate.

Reagents and Materials

| Reagent | Formula | Molar Mass ( g/mol ) | Purity | Notes |

| 4-Cyclohexylbutyl bromide | C₁₀H₁₉Br | 219.16 | ≥98% | Starting material |

| Magnesium turnings | Mg | 24.31 | ≥99.5% | For Grignard reagent formation |

| Anhydrous Diethyl Ether | (C₂H₅)₂O | 74.12 | ≥99% | Anhydrous solvent is critical |

| Iodine | I₂ | 253.81 | Reagent Grade | Used as an initiator |

| Dry Ice (solid CO₂) | CO₂ | 44.01 | - | Must be freshly crushed |

| Hydrochloric Acid (conc.) | HCl | 36.46 | ~37% | For workup |

| Potassium Hydroxide | KOH | 56.11 | ≥85% | For neutralization |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | ≥99% | Drying agent |

Synthesis of 4-Cyclohexylbutanoic Acid

-

Apparatus Setup: A three-necked round-bottom flask is equipped with a reflux condenser (fitted with a drying tube), a pressure-equalizing dropping funnel, and a magnetic stirrer. The entire apparatus must be flame-dried under an inert atmosphere (e.g., nitrogen or argon) to ensure anhydrous conditions.

-

Initiation of Grignard Reagent: Magnesium turnings (1.1 equivalents) and a small crystal of iodine are placed in the flask. A solution of 4-cyclohexylbutyl bromide (1.0 equivalent) in anhydrous diethyl ether is prepared in the dropping funnel. A small amount of the bromide solution is added to the magnesium. The reaction is initiated when the brown color of the iodine disappears and gentle bubbling is observed. Gentle warming may be necessary.

-

Formation of Grignard Reagent: The remaining 4-cyclohexylbutyl bromide solution is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30-60 minutes to ensure complete reaction.

-

Carboxylation: The reaction mixture is cooled in an ice bath. Freshly crushed dry ice is added in small portions with vigorous stirring. A large excess of dry ice is used.

-

Work-up: After the excess dry ice has sublimated, the reaction is quenched by the slow addition of 1 M hydrochloric acid. The mixture is transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted twice with diethyl ether.

-

Isolation: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude 4-cyclohexylbutanoic acid.

Synthesis of Potassium 4-Cyclohexylbutyrate

-

Neutralization: The crude 4-cyclohexylbutanoic acid is dissolved in a suitable solvent like ethanol. A solution of potassium hydroxide (1.0 equivalent) in ethanol is added dropwise with stirring. The pH of the solution should be monitored and the addition stopped once a neutral pH is reached.[5]

-

Isolation: The solvent is removed under reduced pressure to yield the crude potassium 4-cyclohexylbutyrate.

-

Purification: The product can be purified by recrystallization from a suitable solvent system if necessary. The purified salt is then dried under vacuum.

Synthetic Workflow Diagram

Caption: Overall synthetic scheme for potassium 4-cyclohexylbutyrate.

Quality Control and Characterization

To ensure the identity and purity of the synthesized compounds, the following analytical techniques are recommended:

-

¹H and ¹³C NMR Spectroscopy: To confirm the structure of the carboxylic acid and the final salt.

-

FTIR Spectroscopy: To identify the characteristic carbonyl stretch of the carboxylic acid (around 1710 cm⁻¹) and the carboxylate anion (around 1550-1610 cm⁻¹).

-

Mass Spectrometry: To confirm the molecular weight of the 4-cyclohexylbutanoic acid.

-

Melting Point: To assess the purity of the final crystalline salt.

Safety and Handling Precautions

-

Grignard reagents are highly reactive, pyrophoric, and react violently with water. All operations involving Grignard reagents must be conducted under strictly anhydrous conditions and in an inert atmosphere.

-

Diethyl ether is extremely flammable and volatile. All work should be performed in a well-ventilated fume hood, away from any sources of ignition.

-

Concentrated hydrochloric acid and solid potassium hydroxide are corrosive. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.

-

Dry ice can cause severe cold burns upon contact with skin. Use cryogenic gloves when handling.

References

- Ricci, A. (2000). Grignard Reagents: New Developments. Wiley-VCH.

-

University of Hamburg. (n.d.). Reaction of cyclohexyl magnesium bromide with carbon dioxide to cyclohexanecarboxylic acid. Retrieved from [Link]

- Science of Synthesis. (2006). Product Class 3: Carboxylic Acid Salts. Thieme.

-

Royal Society of Chemistry. (n.d.). The Grignard Reaction in Organic Synthesis. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Homepage. Retrieved from [Link]

-

ChemBK. (2024, April 10). Grignard reagent. Retrieved from [Link]

-

Labflow. (2020). Grignard Reaction. Retrieved from [Link]

-

YouTube. (2020, October 30). Grignard Reaction Experiment Part 3, Reaction with CO2, Workup, and Characterization. Retrieved from [Link]

-

Homework.Study.com. (n.d.). Treating a Grignard reagent with carbon dioxide followed by aqueous HCl gives a carboxylic acid.... Retrieved from [Link]

Sources

An In-depth Technical Guide to Potassium Cyclohexanebutyrate (CAS 62638-03-3)

For Researchers, Scientists, and Drug Development Professionals

Forward

Potassium cyclohexanebutyrate, a potassium salt of cyclohexanebutyric acid, represents a molecule of interest at the intersection of organic chemistry and pharmaceutical sciences. While direct, in-depth research on this specific compound is not extensively published, its structural motifs and the broader class of potassium carboxylates provide a strong foundation for exploring its potential. This guide is intended to serve as a comprehensive technical resource, synthesizing established chemical principles with inferred potential applications to empower researchers and drug development professionals in their exploratory work. We will delve into its chemical identity, propose a logical synthetic pathway, discuss potential pharmacological relevance based on analogous structures, and outline robust analytical methodologies for its characterization. This document is designed to be a self-validating system, where the causality behind each experimental choice is explained, fostering both understanding and innovation.

Core Chemical and Physical Identity

Potassium cyclohexanebutyrate is the potassium salt of 4-cyclohexylbutanoic acid. The formation of the potassium salt from the parent carboxylic acid is a common strategy in pharmaceutical chemistry to enhance properties such as solubility and stability.[1]

Molecular Structure

The structure consists of a cyclohexane ring attached to a butyrate moiety, with the carboxylic acid proton replaced by a potassium ion.

Molecular Formula: C₁₀H₁₇KO₂[2]

Structure:

Physicochemical Properties

A summary of the key quantitative data for Potassium cyclohexanebutyrate is presented in the table below. It is important to note that some of these properties may be predicted or sourced from chemical suppliers, as extensive experimental data in peer-reviewed literature is limited.

| Property | Value | Source |

| CAS Number | 62638-03-3 | [2] |

| Molecular Weight | 208.34 g/mol | [2] |

| Appearance | White crystalline powder or chunks | [3] |

| Boiling Point | 283.3 °C at 760 mmHg (of the parent acid) | [3] |

| Synonyms | Cyclohexanebutyric acid potassium salt; Potassium 4-cyclohexylbutyrate | [2] |

Synthesis and Purification: A Proposed Pathway

While specific literature detailing the synthesis of Potassium cyclohexanebutyrate is scarce, a robust and logical two-step synthetic pathway can be proposed based on fundamental organic chemistry principles and related patent literature. The process involves the synthesis of the parent carboxylic acid, 4-cyclohexylbutanoic acid, followed by its conversion to the potassium salt.

Synthesis of 4-Cyclohexylbutanoic Acid

The synthesis of the parent acid is a critical first step. A plausible approach involves the hydrogenation of a suitable aromatic precursor, a method suggested by the synthesis of related cyclohexyl derivatives found in patent literature.[4][5]

Proposed Reaction Scheme:

Step-by-Step Protocol:

-

Hydrogenation Setup: In a high-pressure hydrogenation vessel, dissolve 4-phenylbutanoic acid in a suitable solvent such as ethanol or acetic acid.

-

Catalyst Addition: Add a catalytic amount of a noble metal catalyst, for example, 5% Rhodium on carbon (Rh/C). The choice of catalyst is crucial for achieving complete saturation of the aromatic ring under manageable conditions.

-

Hydrogenation: Seal the vessel and purge with nitrogen gas before introducing hydrogen gas. Pressurize the vessel to the desired pressure (e.g., 100-500 psi) and heat to a temperature range of 50-100 °C. The reaction should be monitored for hydrogen uptake.

-

Work-up: Once the reaction is complete (as determined by TLC or GC-MS), cool the vessel, and carefully vent the hydrogen. Filter the reaction mixture to remove the catalyst.

-

Isolation and Purification: Remove the solvent under reduced pressure. The resulting crude 4-cyclohexylbutanoic acid can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by vacuum distillation.

Formation of the Potassium Salt

The conversion of the carboxylic acid to its potassium salt is a straightforward acid-base reaction.

Reaction Scheme:

Step-by-Step Protocol:

-

Dissolution: Dissolve the purified 4-cyclohexylbutanoic acid in a suitable solvent, such as ethanol or methanol.

-

Base Addition: Prepare a stoichiometric amount of potassium hydroxide (KOH) or potassium carbonate (K₂CO₃) dissolved in water or the same alcohol. Add the basic solution dropwise to the carboxylic acid solution with stirring. The use of potassium carbonate is also a viable and often milder alternative.[6]

-

Reaction Monitoring: The reaction is typically exothermic. Monitor the pH of the solution to ensure complete neutralization (pH ~7-8).

-

Isolation: Remove the solvent under reduced pressure. The resulting solid is Potassium cyclohexanebutyrate.

-

Purification and Drying: The salt can be purified by recrystallization from an appropriate solvent pair (e.g., ethanol/ether). The final product should be dried under vacuum to remove any residual solvent and water.

Diagram of the Proposed Synthetic Workflow:

Caption: Hypothetical inhibition of the COX pathway by Potassium cyclohexanebutyrate.

It is crucial to emphasize that this is a speculative model. Rigorous experimental validation, starting with in vitro enzyme assays and followed by cell-based and in vivo studies, would be necessary to confirm any such activity.

Analytical and Quality Control Protocols

Robust analytical methods are essential for confirming the identity, purity, and quality of Potassium cyclohexanebutyrate.

Identity Confirmation

-

Infrared (IR) Spectroscopy: The IR spectrum should show the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of characteristic carboxylate salt stretches.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the structure of the cyclohexanebutyrate anion.

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to determine the mass of the cyclohexanebutyrate anion.

Purity Assessment

-

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be developed to determine the purity of the compound and to quantify any related impurities.

-

Elemental Analysis: Combustion analysis can be used to determine the percentage of carbon, hydrogen, and potassium, which should correspond to the theoretical values for the molecular formula.

Quantification of Potassium

Several methods can be employed for the accurate quantification of the potassium content.

-

Ion Chromatography (IC): This is a modern and efficient method for the analysis of various ions, including potassium. [7]* Atomic Absorption Spectroscopy (AAS): A well-established technique for the quantification of metals like potassium. [8]* Inductively Coupled Plasma Optical Emission Spectroscopy (ICP-OES): A highly sensitive method for elemental analysis.

Experimental Workflow for Quality Control:

Caption: A comprehensive quality control workflow for Potassium cyclohexanebutyrate.

Potential Applications in Drug Development

The applications of Potassium cyclohexanebutyrate in drug development are currently speculative but can be inferred from the properties of related compounds.

As an Active Pharmaceutical Ingredient (API)

Should the cyclohexanebutyrate moiety be found to possess therapeutic activity (e.g., anti-inflammatory), the potassium salt form would offer advantages in formulation due to its likely improved aqueous solubility and stability compared to the free acid. [1]

As an Excipient or Counter-ion

Potassium salts of carboxylic acids are used in pharmaceutical formulations. [3]The choice of a counter-ion can significantly impact a drug's performance. If a new acidic API is developed, Potassium cyclohexanebutyrate could be considered as a novel salt form, potentially offering unique properties.

In Drug Delivery Systems

The amphiphilic nature of the molecule (a lipophilic cyclohexane group and a hydrophilic carboxylate) suggests potential use in drug delivery systems, such as in the formation of micelles or as a component of lipid-based formulations.

Conclusion and Future Directions

Potassium cyclohexanebutyrate is a compound with a well-defined chemical structure but a largely unexplored biological profile. This guide has provided a comprehensive overview of its known properties and has logically extrapolated potential synthetic routes, areas of pharmacological interest, and robust analytical methodologies. The lack of direct research highlights a significant opportunity for novel investigations. Future research should focus on:

-

Definitive Synthesis and Characterization: Publishing a detailed and validated synthetic procedure and comprehensive characterization data.

-

Pharmacological Screening: A broad-based screening of the compound for various biological activities, with a particular focus on anti-inflammatory and analgesic properties.

-

Mechanism of Action Studies: Elucidating the molecular targets and signaling pathways affected by the compound.

-

Toxicology and Safety Assessment: A thorough evaluation of the compound's safety profile.

The information presented herein provides a solid foundation for any researcher or drug development professional interested in exploring the potential of Potassium cyclohexanebutyrate.

References

- Process for producing cyclohexylbutyric acid derivative. Google Patents.

-

Potassium Sorbate | C6H7O2K | CID 23676745 - PubChem. National Center for Biotechnology Information. URL: [Link]

-

Potassium Cyclohexanebutyrate | AMERICAN ELEMENTS ®. American Elements. URL: [Link]

-

CYCLOHEXANE AND ITS FUNCTIONALLY SUBSTITUTED DERIVATIVES: IMPORTANT CLASS OF ORGANIC COMPOUNDS WITH POTENTIAL ANTIMICROBIAL ACTIVITIES. ResearchGate. URL: [Link]

-

Cyclohexyl butanoate (FDB012825). FooDB. URL: [Link]

- Preparation method of 1,1-cyclohexanediacetic acid. Google Patents.

-

Cyclohexanebutanoic acid | C10H18O2 | CID 75200 - PubChem. National Center for Biotechnology Information. URL: [Link]

-

IR spectra of some potassium carboxylates. ResearchGate. URL: [Link]

-

Carboxylic Acid Salts as Dual‐Function Reagents for Carboxylation and Carbon Isotope Labeling. ResearchGate. URL: [Link]

-

Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. MDPI. URL: [Link]

- Process for preparing sodium salts or potassium salts of 4-hydroxy-2-oxo-2,5-dihydrofuran-3-carboxylate. Google Patents.

-

Novel Orally Active Analgesic and Anti-Inflammatory Cyclohexyl-N-Acylhydrazone Derivatives. PubMed Central. URL: [Link]

-

Structural Study on Alkali‐Carboxylate Functionalized Late‐Transition Metal Bis(dithiocarbamate) Complexes. Wiley Online Library. URL: [Link]

-

Carboxylates Applications and Uses Explained. BioFuran Materials. URL: [Link]

-

Production of pure potassium salts directly from sea bittern employing tartaric acid as a benign and recyclable K+ precipitant. ResearchGate. URL: [Link]

-

Testing Procedure (Method of analysis) for Potassium Salts, Salicylates and Silicates. Pharmapproach. URL: [Link]

-

Potassium;4-aminobutanoate | C4H8KNO2 | CID 23694842 - PubChem. National Center for Biotechnology Information. URL: [Link]

-

The effect of supplementation with alkaline potassium salts on bone metabolism: a meta-analysis. PubMed. URL: [Link]

-

4-(4-cyclohexyloxy-cyclohexyl)-butyric acid. ChemSynthesis. URL: [Link]

- Synthesis of optically active cyclohexylphenylglycolate esters. Google Patents.

-

4 - Organic Syntheses Procedure. Organic Syntheses. URL: [Link]

-

Potassium- Determination by AAS. OIV. URL: [Link]

-

Potassium Forms as a Macronutrient Application to Maximize Fruit and Oil Productivity of Jatropha curcas (Part 2: The use of Potassium Nitrate (KNO3)). ResearchGate. URL: [Link]

-

Carboxylic Acid Counterions in FDA-Approved Pharmaceutical Salts. ResearchGate. URL: [Link]

- Method for producing cyclohexane dicarboxylic acids and the derivatives thereof. Google Patents.

-

Cyclohexyl butyrate | C10H18O2 | CID 243783 - PubChem. National Center for Biotechnology Information. URL: [Link]

-

Pharmacological Activities and In-Silico Studies of Bioactive Compounds Identified in Organic Fractions of the Methanolic Extract of Citrullus Colocynthis. PubMed Central. URL: [Link]

-

Potassium Application Enhanced Plant Growth, Mineral Composition, Proximate and Phytochemical Content in Trachyandra divaricata Kunth (Sandkool). PubMed. URL: [Link]

-

Potassium cyclohexanecarboxylate | C7H11KO2 | CID 23696779 - PubChem. National Center for Biotechnology Information. URL: [Link]

- United States Patent (19). Google Patents.

-

Potassium Application Enhanced Plant Growth, Mineral Composition, Proximate and Phytochemical Content in Trachyandra divaricata Kunth (Sandkool). MDPI. URL: [Link]

-

Synthesis of some new cyclohexene carboxylic acid derivatives as potent antitumor agents. ResearchGate. URL: [Link]

-

Potassium 8-(5-carboxy-4-hexylcyclohex-2-EN-1-YL)octanoate. PubChem. URL: [Link]

Sources

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. researchgate.net [researchgate.net]

- 3. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US5442105A - Process for producing cyclohexylbutyric acid derivative - Google Patents [patents.google.com]

- 5. US7319161B2 - Method for producing cyclohexane dicarboxylic acids and the derivatives thereof - Google Patents [patents.google.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. researchgate.net [researchgate.net]

- 8. Potassium- Determination by AAS | OIV [oiv.int]

physical properties of cyclohexanebutyric acid potassium salt

An In-Depth Technical Guide to the Physicochemical Properties of Cyclohexanebutyric Acid Potassium Salt

Introduction

In the landscape of pharmaceutical development, the journey from a lead compound to a viable drug product is paved with meticulous characterization of its physicochemical properties. These properties are the bedrock upon which formulation strategies, manufacturing processes, and ultimately, clinical performance are built. Cyclohexanebutyric acid, a carboxylic acid featuring a non-polar cyclohexyl group, presents a classic challenge of limited aqueous solubility. The conversion to its potassium salt, Cyclohexanebutyric Acid Potassium Salt (CAS No. 62638-03-3), represents a fundamental and strategic approach to overcoming this hurdle.

This guide provides an in-depth exploration of the core . Moving beyond a simple data sheet, we delve into the causality behind its expected characteristics, provide field-proven, self-validating protocols for their experimental determination, and contextualize their significance for drug development. The insights herein are designed to empower researchers to make informed decisions, anticipate challenges, and streamline the path from laboratory discovery to clinical application.

Chemical Identity and Structural Context

The transformation of a parent acid into a salt form is a cornerstone of pharmaceutical pre-formulation. This conversion is intentionally designed to modify physical properties, primarily solubility and dissolution rate, by replacing a covalent C-O-H bond with an ionic bond.

The parent compound, cyclohexanebutyric acid, is a weak acid with a predicted pKa of approximately 4.84[1]. Its molecular structure, dominated by a lipophilic cyclohexane ring and a four-carbon aliphatic chain, results in limited water solubility[2]. By neutralizing the acid with a strong base (e.g., potassium hydroxide), the highly polar and ionizable potassium salt is formed. This structural modification is the primary determinant of the significant shift in its physicochemical profile compared to the parent acid.

| Property | Cyclohexanebutyric Acid Potassium Salt | Cyclohexanebutyric Acid (Parent Compound) |

| Synonyms | Potassium 4-cyclohexylbutanoate[3][4] | 4-Cyclohexylbutanoic acid, 4-Cyclohexylbutyric acid[1][2][5] |

| CAS Number | 62638-03-3[3][5][6] | 4441-63-8 |

| Molecular Formula | C₁₀H₁₇KO₂[3][4] | C₁₀H₁₈O₂[5] |

| Molecular Weight | 208.34 g/mol [3][4] | 170.25 g/mol [5] |

| Chemical Structure |

Core Physicochemical Properties

The following section details the key physical properties. It is critical to note that while some properties can be inferred from chemical principles, precise quantitative values for the potassium salt are not widely available in published literature and require empirical determination.

Physical State and Appearance

Cyclohexanebutyric acid potassium salt is typically supplied as a white to slightly yellow crystalline powder[7]. The exact appearance, particle size, and morphology can be influenced by the method of synthesis, purification, and crystallization, which can in turn affect properties like dissolution rate and handling.

Thermal Properties

The melting point is a critical parameter for assessing purity and is fundamental to many manufacturing processes, such as hot-melt extrusion.

-

Cyclohexanebutyric Acid (Parent): 30-32 °C[1]. This low melting point is characteristic of a neutral, medium-sized organic molecule with relatively weak intermolecular forces.

Solubility Profile

Aqueous solubility is arguably the most critical physical property for a drug candidate, as it directly impacts bioavailability and formulation options[9][10][11].

-

Parent Acid: The parent acid has limited solubility in water due to its hydrophobic cyclohexane ring[2]. Its solubility is also pH-dependent; below its pKa of ~4.84, the un-ionized, less soluble form predominates.

-

Potassium Salt: As an ionic compound, the potassium salt is expected to be freely soluble in water. Upon dissolution, it dissociates into the cyclohexylbutanoate anion and the potassium cation. The solubility of the salt will also be influenced by pH. In acidic solutions (pH < pKa), the anion will be protonated, converting it back to the less soluble free acid form, which may lead to precipitation. This pH-dependent solubility is a critical consideration for oral drug delivery, as the compound must remain in solution through the acidic environment of the stomach to be absorbed in the intestines.

In drug discovery, it is essential to distinguish between kinetic and thermodynamic solubility. Kinetic solubility is often measured in high-throughput screens by adding a DMSO stock solution to an aqueous buffer, providing a rapid but potentially supersaturated and less precise value[12]. Thermodynamic solubility, which represents the true equilibrium state, is the gold-standard measurement for pre-formulation and requires more rigorous methodology[13].

Standardized Methodologies for Property Determination

To ensure data integrity and reproducibility, standardized, self-validating protocols are essential. Here, we detail the authoritative methods for determining thermodynamic solubility and thermal properties.

Thermodynamic Aqueous Solubility Determination

Causality and Method Selection: The Shake-Flask method, developed by Higuchi and Connors, is universally regarded as the most reliable and authoritative method for determining the thermodynamic solubility of a compound[14]. Its trustworthiness stems from allowing the system to reach a true equilibrium between the undissolved solid and the saturated solution over an extended period, typically 24-72 hours. This contrasts with kinetic methods that can overestimate solubility due to the formation of supersaturated solutions[13].

Experimental Protocol: Equilibrium Shake-Flask Method

-

Preparation: Add an excess amount of cyclohexanebutyric acid potassium salt to a known volume of the desired aqueous medium (e.g., purified water, phosphate-buffered saline pH 7.4) in a sealed, inert container (e.g., glass vial). The excess solid is critical to ensure that a saturated solution is achieved and maintained at equilibrium[14].

-

Equilibration: Agitate the suspension at a constant, controlled temperature (e.g., 25 °C or 37 °C) using an orbital shaker or rotator. The agitation must be sufficient to keep the solid suspended but not so vigorous as to cause particle size reduction. The equilibration time should be sufficient to reach a plateau in concentration, often determined empirically but typically no less than 24 hours[10][15].

-

Phase Separation: After equilibration, allow the suspension to settle. Separate the saturated aqueous phase from the undissolved solid. This is a critical step; methods include centrifugation followed by careful removal of the supernatant, or filtration through a low-binding filter (e.g., 0.22 µm PVDF) that does not adsorb the solute.

-

Quantification: Accurately dilute an aliquot of the clear, saturated solution. Analyze the concentration of the dissolved salt using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS), against a standard calibration curve[9].

-

Validation: It is good practice to analyze samples at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a stable equilibrium. The pH of the final solution should also be measured, as it is a key parameter for ionizable compounds[13].

Thermal Analysis via Differential Scanning Calorimetry (DSC)

Causality and Method Selection: In the pharmaceutical industry, DSC is the definitive technique for thermal analysis, having largely replaced older, less informative methods[16]. Its power lies in its ability to precisely measure the heat flow associated with thermal transitions as a function of temperature[17][18]. This provides not only an accurate melting point (reported as the melt onset temperature) but also critical information on purity, polymorphism (the existence of different crystal forms), and potential degradation, making it an invaluable tool for material characterization[17].

Experimental Protocol: Melting Point Determination by DSC

-

System Suitability: Calibrate the DSC instrument for temperature and enthalpy using certified reference standards (e.g., indium). This step is essential for ensuring the trustworthiness of the results[16].

-

Sample Preparation: Accurately weigh a small amount of the dried cyclohexanebutyric acid potassium salt (typically 1-5 mg) into a DSC pan (e.g., aluminum). Crimp the pan with a lid. Prepare an identical empty, sealed pan to serve as the reference.

-

Thermal Program: Place both the sample and reference pans into the DSC cell. Heat the sample under a controlled program. A typical program involves an initial equilibration step, followed by a linear heating ramp (e.g., 5-10 °C/min) through the expected melting range. An inert purge gas (e.g., nitrogen) is used to maintain a consistent atmosphere.

-

Data Analysis: The DSC instrument records the differential heat flow between the sample and the reference as a function of temperature. Melting is observed as an endothermic event (a peak in the heat flow curve). The onset temperature of this peak is reported as the melting point[16]. The area under the peak corresponds to the enthalpy of fusion.

-

Interpretation: A sharp, well-defined melting endotherm is indicative of a pure, crystalline material. The presence of multiple peaks or broad transitions can suggest the presence of impurities, polymorphism, or decomposition.

Conclusion

Cyclohexanebutyric acid potassium salt exemplifies a classic and effective strategy in pharmaceutical sciences: improving the properties of a parent molecule through salt formation. While its ionic nature strongly suggests enhanced aqueous solubility and a higher melting point compared to the parent acid, this guide underscores the necessity of rigorous, empirical characterization. The application of authoritative methodologies like the shake-flask method for solubility and Differential Scanning Calorimetry for thermal analysis is not merely a data-gathering exercise. It is a foundational component of risk mitigation and rational drug development, providing the reliable data required to build robust formulations, ensure manufacturing consistency, and ultimately, maximize the potential for clinical success.

References

-

Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341. [Link]

-

protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

-

Bergström, C. A., Wassvik, C. M., Johansson, K., & Hubatsch, I. (2007). Determination of aqueous solubility by heating and equilibration: A technical note. AAPS PharmSciTech, 8(2), E39. [Link]

-

Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. Advanced Drug Delivery Reviews, 59(7), 546–567. [Link]

-

Gonzalez, M. A., et al. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 24(1), 36-43. [Link]

-

U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. [Link]

-

Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. InTech. [Link]

-

Persson, A. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

-

Jadhav, D. S. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. PharmaTutor. [Link]

-

Gavan, A. C., et al. (2022). Evaluation of USP melting point standards by differential scanning calorimetry. Pharmacopeial Forum. [Link]

-

Thomas, D. (2018). Differential Scanning Calorimetry of Pharmaceuticals. News-Medical.Net. [Link]

-

Saoudi, M., et al. (2019). Thermodynamic Properties of Molten Salts Measured by DSC. INIS-IAEA. [Link]

-

Matrix Fine Chemicals. (n.d.). POTASSIUM 4-CYCLOHEXYLBUTANOATE | CAS 62638-03-3. [Link]

-

American Pharmaceutical Review. (n.d.). Differential Scanning Calorimeters (DSC). [Link]

-

Foreman, J. (n.d.). Characterization of Pharmaceutical Materials with Modulated DSC™. TA Instruments. [Link]

-

National Center for Biotechnology Information. (n.d.). Cyclohexanebutanoic acid. PubChem Compound Database. [Link]

-

Chemical-Suppliers.com. (n.d.). Potassium cyclohexane butyrate | CAS 62638-03-3. [Link]

-

Wikipedia. (n.d.). Potassium acetate. [Link]

Sources

- 1. 4-CYCLOHEXYLBUTYRIC ACID | 4441-63-8 [chemicalbook.com]

- 2. CAS 4441-63-8: Cyclohexanebutanoic acid | CymitQuimica [cymitquimica.com]

- 3. POTASSIUM 4-CYCLOHEXYLBUTANOATE | CAS 62638-03-3 [matrix-fine-chemicals.com]

- 4. scbt.com [scbt.com]

- 5. Cyclohexanebutanoic acid | C10H18O2 | CID 75200 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. Potassium cyclohexane butyrate | CAS 62638-03-3 | Chemical-Suppliers [chemical-suppliers.eu]

- 8. Potassium Acetate: Chemical Properties, Production Methods and Medicinal Uses_Chemicalbook [chemicalbook.com]

- 9. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 10. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 11. semanticscholar.org [semanticscholar.org]

- 12. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. dissolutiontech.com [dissolutiontech.com]

- 14. researchgate.net [researchgate.net]

- 15. lup.lub.lu.se [lup.lub.lu.se]

- 16. researchgate.net [researchgate.net]

- 17. news-medical.net [news-medical.net]

- 18. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

An In-depth Technical Guide to Potassium Cyclohexanebutyrate: Molecular Structure, Synthesis, and Characterization for Pharmaceutical Applications

This guide provides a comprehensive technical overview of potassium cyclohexanebutyrate, a compound of interest for researchers, scientists, and professionals in drug development. Drawing upon established principles of organic chemistry and analytical science, this document details the molecular structure, synthesis, and characterization of this potassium salt. Where specific experimental data for potassium cyclohexanebutyrate is not publicly available, this guide provides reasoned estimations based on the well-documented chemistry of its parent carboxylic acid and analogous carboxylate salts, ensuring a scientifically grounded and practical resource.

Introduction: The Rationale for Carboxylate Salts in Pharmaceuticals

In the landscape of pharmaceutical development, the conversion of an active pharmaceutical ingredient (API) into a salt form is a common and often critical strategy. Salt formation can significantly modify the physicochemical properties of a compound, including its solubility, stability, crystallinity, and bioavailability—all crucial parameters for effective drug delivery and performance.[1] Potassium salts, in particular, are frequently employed due to the physiological role of the potassium ion and its utility in formulating both oral and parenteral dosage forms.

Potassium cyclohexanebutyrate, the potassium salt of cyclohexanebutyric acid, presents a molecular scaffold that combines a lipophilic cyclohexane ring with a polar carboxylate group. This amphiphilic nature suggests potential applications as an excipient, a precursor in the synthesis of more complex APIs, or even as a molecule with intrinsic biological activity. This guide will delve into the foundational chemical and physical properties of this compound, providing a robust framework for its evaluation in a pharmaceutical research and development context.

Molecular Structure and Physicochemical Properties

The molecular structure of potassium cyclohexanebutyrate is fundamental to understanding its behavior. It is an ionic compound formed from the deprotonation of cyclohexanebutyric acid by a potassium base.

Table 1: Physicochemical Properties of Potassium Cyclohexanebutyrate and its Parent Acid

| Property | Potassium Cyclohexanebutyrate | Cyclohexanebutanoic Acid |

| IUPAC Name | potassium 4-cyclohexylbutanoate | 4-cyclohexylbutanoic acid |

| Synonyms | Cyclohexanebutyric acid potassium salt | Cyclohexanebutyric acid |

| CAS Number | 62638-03-3 | 4441-63-8 |

| Molecular Formula | C10H17KO2 | C10H18O2 |

| Molecular Weight | 208.34 g/mol | 170.25 g/mol |

| Appearance | White crystalline powder (predicted) | Solid |

| pKa (of parent acid) | N/A | ~4.84 (predicted) |

The structure consists of a potassium cation (K+) and a cyclohexanebutyrate anion. The anion features a cyclohexane ring connected to a four-carbon butyrate chain. The lipophilicity of the molecule is primarily determined by the cyclohexane and alkyl chain, while the carboxylate group provides a site for ionic interactions and aqueous solubility.

Caption: Experimental workflow for the synthesis of potassium cyclohexanebutyrate.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized potassium cyclohexanebutyrate.

Spectroscopic Analysis

4.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be very similar to that of the parent acid, with the notable exception of the acidic proton of the carboxylic acid, which will be absent. The signals corresponding to the protons on the cyclohexane ring and the alkyl chain will remain.

-

¹³C NMR: The carbon NMR spectrum will also closely resemble that of the parent acid. The most significant change will be observed for the carboxyl carbon, which is expected to shift slightly upfield upon deprotonation to the carboxylate.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for Potassium Cyclohexanebutyrate

| Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Cyclohexane Ring | 0.8 - 1.8 | 26 - 38 |

| -CH2- (alkyl chain) | 1.1 - 2.2 | 25 - 35 |

| -CH2-COO⁻ | ~2.1 - 2.3 | ~35 - 40 |

| -COO⁻ | N/A | ~180 - 185 |

4.1.2. Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for confirming the formation of the carboxylate salt. The spectrum of potassium cyclohexanebutyrate will differ from that of cyclohexanebutanoic acid in the following key regions:

-

Disappearance of the O-H Stretch: The broad O-H stretching band of the carboxylic acid (typically around 2500-3300 cm⁻¹) will be absent in the spectrum of the salt.

-

Disappearance of the C=O Stretch: The sharp C=O stretching band of the carboxylic acid (around 1700-1725 cm⁻¹) will be replaced by two characteristic bands for the carboxylate anion:

-

An asymmetric stretching vibration (νas) around 1550-1610 cm⁻¹.

-

A symmetric stretching vibration (νs) around 1400-1440 cm⁻¹.

-

4.1.3. Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) in the negative ion mode would be suitable for analyzing potassium cyclohexanebutyrate. The expected major ion would be the cyclohexanebutyrate anion [M-K]⁻ at an m/z corresponding to the molecular weight of the anion (169.12 g/mol ).

Elemental Analysis

Elemental analysis for carbon, hydrogen, and potassium would provide quantitative confirmation of the empirical formula (C10H17KO2).

Applications in Drug Development

While specific, documented applications for potassium cyclohexanebutyrate in drug development are not widely reported, its molecular structure suggests several potential roles based on the established functions of similar molecules.

As a Pharmaceutical Excipient

The amphiphilic nature of potassium cyclohexanebutyrate makes it a candidate for use as a pharmaceutical excipient. [2]Excipients are inactive ingredients that serve various functions in a drug formulation, such as:

-

Solubilizing Agent: The combination of a lipophilic tail and a polar headgroup could aid in the solubilization of poorly water-soluble APIs.

-

Emulsifying Agent: It could be used to stabilize oil-in-water or water-in-oil emulsions in liquid formulations.

-

Lubricant or Binder: In solid dosage forms like tablets, it could potentially act as a lubricant to facilitate tablet ejection from the die or as a binder to hold the tablet together.

As a Precursor for API Synthesis

The cyclohexanebutyric acid moiety is a structural motif that could be incorporated into more complex molecules with therapeutic activity. Potassium cyclohexanebutyrate, being a stable and soluble form of this building block, could serve as a convenient starting material in multi-step organic syntheses of novel drug candidates. The carboxylate group can be readily converted into other functional groups such as esters, amides, or alcohols.

Potential Biological Activity

Derivatives of cyclohexane have been shown to possess a range of biological activities, including antimicrobial and anti-inflammatory properties. [3][4]While the biological activity of potassium cyclohexanebutyrate itself has not been extensively studied, its structural components suggest that it could be investigated for such properties. The cyclohexane ring can interact with hydrophobic pockets in biological targets, and the carboxylate group can form ionic interactions.

Caption: Potential applications of potassium cyclohexanebutyrate in drug development.

Conclusion and Future Outlook

Potassium cyclohexanebutyrate is a simple carboxylate salt with a molecular structure that lends itself to potential applications in the pharmaceutical sciences. While it is not a widely studied compound, this technical guide provides a solid foundation for its synthesis, characterization, and potential uses. The straightforward synthesis and the predictable analytical characteristics make it an accessible compound for research purposes.

Future investigations should focus on experimentally determining the physicochemical properties and spectroscopic data for potassium cyclohexanebutyrate to validate the predictions made in this guide. Furthermore, screening for biological activities and evaluating its performance as a pharmaceutical excipient in various formulations would be valuable next steps in elucidating the full potential of this compound in drug development.

References

- Dakin, L., & Lahue, B. (n.d.). Product Class 3: Carboxylic Acid Salts. Science of Synthesis, 20.3.

- Chaudhary, A., & Nagaich, U. (2020).

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 75200, Cyclohexanebutanoic acid. Retrieved from [Link]

-

CD Formulation. (2023, May 8). Active Pharmaceutical Ingredient Excipients. Retrieved from [Link]

- Sienkiewicz, A., et al. (2021). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Molecules, 26(16), 4994.

- Shoaib, M., et al. (2021). CYCLOHEXANE AND ITS FUNCTIONALLY SUBSTITUTED DERIVATIVES: IMPORTANT CLASS OF ORGANIC COMPOUNDS WITH POTENTIAL ANTIMICROBIAL ACTIVITIES. World Journal of Pharmacy and Pharmaceutical Sciences, 10(8), 84-100.

- Bharate, S. S., & Vishwakarma, R. A. (2021). Carboxylic Acid Counterions in FDA-Approved Pharmaceutical Salts. Pharmaceutical Research, 38(8), 1307–1326.

Sources

A Technical Guide to the Solubility of Potassium Cyclohexanebutyrate in Organic Solvents for Pharmaceutical Development

Introduction

In the landscape of pharmaceutical development, the selection of an appropriate salt form of an active pharmaceutical ingredient (API) is a critical decision that profoundly influences the drug's bioavailability, stability, and manufacturability. Potassium cyclohexanebutyrate, as a potassium salt of a carboxylic acid, represents a class of compounds whose physical properties are of significant interest to formulation scientists and process chemists. The solubility of such compounds in various organic solvents is a fundamental parameter that governs key processes including crystallization, purification, and the development of liquid formulations.

This technical guide provides a comprehensive overview of the principles and methodologies for determining the solubility of potassium cyclohexanebutyrate in organic solvents. It is designed for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven experimental protocols. By understanding the "why" behind the "how," researchers can make more informed decisions in their development workflows.

Chapter 1: Physicochemical Characterization of Potassium Cyclohexanebutyrate

A thorough understanding of the physicochemical properties of potassium cyclohexanebutyrate is the foundation for predicting and interpreting its solubility behavior.

-

Chemical Structure: Potassium cyclohexanebutyrate is the potassium salt of cyclohexanebutyric acid. Its structure consists of a potassium cation (K+) and a cyclohexanebutyrate anion (C10H17O2-). The anion has a nonpolar cyclohexyl group and a polar carboxylate group.

-

Ionic Nature: As an ionic salt, its solubility is dictated by the lattice energy of the crystal and the solvation energy of the individual ions in the solvent.

| Property | Value | Source |

| Synonyms | Cyclohexanebutyric acid potassium salt, Potassium 4-cyclohexylbutyrate | [1][2] |

| Appearance | White Crystalline Powder or Chunks | [3] |

| Boiling Point (of parent acid) | 283.3 °C at 760 mmHg | [3] |

Chapter 2: Theoretical Principles of Solubility

The solubility of potassium cyclohexanebutyrate in an organic solvent is a result of the interplay between the solute-solute, solvent-solvent, and solute-solvent interactions. For an ionic compound, this primarily involves the dissociation of the salt into its constituent ions and the subsequent solvation of these ions by the solvent molecules.

The Role of Solvent Polarity

The adage "like dissolves like" is a useful starting point. Polar solvents are generally better at dissolving ionic compounds. The polarity of a solvent determines its ability to surround and stabilize the potassium cation and the cyclohexanebutyrate anion.

-

Protic vs. Aprotic Solvents: Polar protic solvents, such as alcohols (e.g., methanol, ethanol), can engage in hydrogen bonding with the carboxylate group of the anion, which can enhance solubility. Polar aprotic solvents (e.g., acetone, acetonitrile) can also solvate ions through dipole-ion interactions, but typically less effectively than protic solvents for salts of this nature.

-

Nonpolar Solvents: Nonpolar solvents, such as hydrocarbons (e.g., hexane, toluene), are generally poor solvents for ionic compounds like potassium cyclohexanebutyrate due to their inability to effectively solvate the charged ions.

Solvation of Ions

The dissolution process involves the overcoming of the crystal lattice energy by the energy released during the solvation of the ions.

-

Cation Solvation: The potassium cation (K+) is solvated by the negative end of the solvent's dipole (the oxygen atom in alcohols or ketones).

-